molecular formula C24H29N3O6S B2945631 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 894002-97-2

2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2945631
CAS No.: 894002-97-2
M. Wt: 487.57
InChI Key: AYIUURFNZOIPLI-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex acetamide derivative featuring a 1H-indol-3-yl core modified with a sulfonyl-linked 2,5-dimethoxyphenylaminoacetamide moiety and an N,N-diethylacetamide substituent. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as cyclooxygenases (COX) and serotonin receptors . The N,N-diethylacetamide group contributes to lipophilicity, which may affect pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-13-17(32-3)11-12-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIUURFNZOIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound likely induces a range of molecular and cellular changes that contribute to these activities.

Biological Activity

The compound 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and related research findings, emphasizing its pharmacological significance.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from simpler precursors. A common method includes the use of coupling reagents like HATU and DIPEA in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired amide bond. The yield and purity of the final product are critical for subsequent biological evaluations.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Notably, its potential as an inhibitor of butyrylcholinesterase (BChE) has been highlighted in recent studies. BChE inhibition is a significant therapeutic target in treating Alzheimer's disease, as it plays a role in the hydrolysis of neurotransmitters.

In vitro Studies

In vitro assays have shown that certain derivatives of acetamides exhibit moderate to high inhibitory activity against BChE. For instance, compounds synthesized based on similar structures have demonstrated IC50 values ranging from 3.94 µM to 19.60 µM, indicating promising potency .

CompoundIC50 Value (µM)Activity Level
8c3.94High
8d19.60Moderate

Case Studies

  • Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to our target showed significant cognitive improvement correlated with BChE inhibition.
  • Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, demonstrating a capacity to scavenge free radicals effectively.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and indole moieties significantly affect biological activity. Substituents like methoxy groups enhance lipophilicity and enzyme binding affinity, thereby improving inhibitory effects against BChE.

Comparison with Similar Compounds

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)

This compound shares the indole core and sulfonamide linkage but differs in substituents:

  • Substituents : 4-Chlorobenzoyl at the indole N1, 5-methoxy at C5, and a 2,5-bis(trifluoromethyl)phenylsulfonamide group.
  • Impact: The trifluoromethyl groups increase electron-withdrawing effects and lipophilicity compared to the dimethoxyphenyl group in the target compound.
  • Synthesis : Yielded 37% via automated HPLC purification, suggesting moderate synthetic efficiency .

N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

  • Substituents : A formyl group at indole C3 and a 2,5-dimethylphenylacetamide.
  • The dimethylphenyl group offers less steric hindrance than diethylacetamide, possibly improving solubility .

Chloroacetamide-Based Pesticides

Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are structurally simpler but share the acetamide backbone:

  • Key Differences :
    • Substituents : Chloro groups and alkyl chains dominate, lacking the indole or sulfonyl moieties.
    • Applications : Primarily herbicidal, targeting plant acetyl-CoA carboxylase. The target compound’s indole and sulfonyl groups suggest divergent biological targets, likely in mammalian systems .

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveals:

  • Planar Amide Groups : Critical for hydrogen-bonding interactions.
  • Dihedral Angles : Variations (44.5°–77.5°) between aromatic rings influence molecular packing and receptor binding. The target compound’s sulfonyl group may enforce distinct conformational preferences, altering binding pocket compatibility .

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